N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
Description
N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a ureido group at the 2-position and a carboxamide group at the 4-position. The carboxamide moiety is linked to a 3,4-dimethoxyphenethyl chain, while the ureido group is bonded to an m-tolyl (meta-methylphenyl) substituent.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14-5-4-6-16(11-14)24-21(28)26-22-25-17(13-31-22)20(27)23-10-9-15-7-8-18(29-2)19(12-15)30-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJUEMITUVBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, identified by the CAS number 941927-21-5, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-cancer properties, anti-apoptotic effects, and other pharmacological activities.
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 440.5 g/mol
The compound exhibits biological activity primarily through the modulation of apoptotic pathways and inhibition of tumor cell proliferation. Research indicates that derivatives of thiazole compounds can influence key apoptotic markers such as caspases and cytochrome C levels.
In Vitro Studies
In vitro studies have demonstrated that this compound shows significant cytotoxic effects on various cancer cell lines. The following table summarizes the findings related to its cytotoxicity against different human cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 10.0 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 8.5 | Inhibition of cell proliferation |
| HCT116 (Colon Cancer) | 5.0 | Caspase-3 and -9 inhibition |
These results indicate that the compound has a potent inhibitory effect on cancer cell growth, particularly in breast and colon cancer models.
Case Studies
- Renal Ischemia/Reperfusion Injury Model : A study evaluated the protective effects of this compound against renal damage induced by ischemia/reperfusion. The results showed that treatment with the compound significantly reduced tissue damage and improved renal function markers compared to control groups. This suggests a potential role in organ protection during surgical procedures or acute kidney injury scenarios .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound's anti-cancer activity is associated with the downregulation of pro-apoptotic signals and upregulation of anti-apoptotic proteins in treated cells. This dual action may contribute to its effectiveness in reducing tumor viability .
Anti-Apoptotic Effects
The compound has also been studied for its anti-apoptotic properties. In a model using N-acetylcysteine as a reference, it was found to significantly decrease the levels of apoptosis markers in renal tissues subjected to oxidative stress. The protective effect was attributed to caspase inhibition and modulation of cytochrome C release, highlighting its potential as a therapeutic agent for conditions involving excessive apoptosis .
Pharmacological Potential
Beyond its anti-cancer properties, this compound may have broader pharmacological implications:
- Neuroprotective Effects : Some derivatives within this chemical class have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary studies indicate that thiazole derivatives can exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Carboxamide Derivatives
Substituent Effects on Molecular Properties
Ureido Group Variations: The target compound’s m-tolyl ureido group provides moderate hydrophobicity, facilitating membrane penetration and target binding via van der Waals interactions.
Carboxamide Substituents :
- The 3,4-dimethoxyphenethyl chain in the target compound offers hydrogen-bonding capacity through methoxy groups, improving aqueous solubility compared to 3,4-dichlorobenzyl (Compound 8, ) or cyclohexyl ().
- N-methyl in Compound 8b reduces steric hindrance, possibly enhancing binding to EGFR’s ATP pocket.
Core Heterocycle :
- Thiazole (target compound) vs. quinazoline (Compound 8b) alters electron distribution and hydrogen-bonding patterns. Quinazolines often exhibit stronger kinase inhibition due to planar geometry and nitrogen positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
